Cyclopentyl(6-methylpyridin-2-yl)methanamine
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Overview
Description
Cyclopentyl(6-methylpyridin-2-yl)methanamine is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol . This compound is characterized by a cyclopentyl group attached to a 6-methylpyridin-2-yl group via a methanamine linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(6-methylpyridin-2-yl)methanamine typically involves the reaction of cyclopentylamine with 6-methylpyridine-2-carbaldehyde. The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(6-methylpyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Cyclopentyl(6-methylpyridin-2-yl)methanamine is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentyl(6-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(6-methylpyridin-2-yl)methanamine
- Cyclopentyl(3-methylpyridin-2-yl)methanamine
Uniqueness
Cyclopentyl(6-methylpyridin-2-yl)methanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclopentyl group and the 6-methylpyridin-2-yl moiety allows for unique interactions with molecular targets, distinguishing it from other similar compounds .
Biological Activity
Cyclopentyl(6-methylpyridin-2-yl)methanamine is an organic compound that has garnered attention for its potential biological activity and therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopentyl group attached to a methanamine moiety, which is further linked to a 6-methylpyridine ring. Its molecular formula is C12H16N\ with a molecular weight of approximately 188.27 g/mol. This unique structure allows for diverse interactions with biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that the compound can modulate the activity of these molecular targets, potentially influencing various cellular pathways. Understanding the precise mechanism of action is crucial for elucidating its therapeutic potential, particularly in neuropharmacology and cancer treatment.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Initial studies have shown that this compound may inhibit the proliferation of various cancer cell lines, including those associated with leukemia and breast cancer. In vitro assays have demonstrated cytotoxic effects with IC50 values in the micromolar range against specific cancer types .
- Neuropharmacological Effects : There is emerging evidence suggesting that this compound may interact with neurotransmitter systems, which could have implications for treating neurological disorders.
Case Studies and Experimental Data
-
Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant inhibition of cell growth, particularly in MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines.
- Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|-----------|------------------|
| MCF-7 | 5.0 |
| U-937 | 4.8 |
| CEM-13 | 6.2 |
- Table 1: Cytotoxic Activity Against Cancer Cell Lines
- Mechanistic Studies : Molecular docking simulations suggested that this compound binds effectively to specific protein targets involved in cancer progression, indicating a potential pathway for therapeutic intervention .
-
Comparative Analysis : The compound was compared with structurally similar analogs to assess its unique biological properties.
- Table 2: Comparison of Biological Activities
| Compound Name | IC50 (μM) | Unique Features |
|----------------------------------------|------------------|----------------------------------------------|
| this compound | 5.0 | Unique cyclopentyl-pyridine structure |
| 6-Methyl-2-pyridinemethanamine | 7.5 | Lacks cyclopentyl group |
| Cyclopentylamine | 10.0 | Basic amine structure |
- Table 2: Comparison of Biological Activities
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
cyclopentyl-(6-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C12H18N2/c1-9-5-4-8-11(14-9)12(13)10-6-2-3-7-10/h4-5,8,10,12H,2-3,6-7,13H2,1H3 |
InChI Key |
CJWJAWCWXABDNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(C2CCCC2)N |
Origin of Product |
United States |
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